1 3 5 7 9 11-Octaisobutyltetracyclo

Catalog No.
S3466923
CAS No.
307531-90-4
M.F
C32H74O13Si8
M. Wt
891.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1 3 5 7 9 11-Octaisobutyltetracyclo

CAS Number

307531-90-4

Product Name

1 3 5 7 9 11-Octaisobutyltetracyclo

IUPAC Name

7,13-dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane

Molecular Formula

C32H74O13Si8

Molecular Weight

891.6 g/mol

InChI

InChI=1S/C32H74O13Si8/c1-25(2)17-46(33)35-48(19-27(5)6)39-50(21-29(9)10)37-47(34,18-26(3)4)38-51(22-30(11)12)40-49(36-46,20-28(7)8)42-52(41-48,23-31(13)14)45-53(43-50,44-51)24-32(15)16/h25-34H,17-24H2,1-16H3

InChI Key

ZJILJEYGMBWQKZ-UHFFFAOYSA-N

SMILES

CC(C)C[Si]1(O[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O1)(O[Si](O2)(O[Si](O3)(O4)CC(C)C)CC(C)C)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)CC(C)C)O

Canonical SMILES

CC(C)C[Si]1(O[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O1)(O[Si](O2)(O[Si](O3)(O4)CC(C)C)CC(C)C)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)CC(C)C)O

1,3,5,7,9,11-Octaisobutyltetracyclo is a complex siloxane compound with the molecular formula C32H74O13Si8\text{C}_{32}\text{H}_{74}\text{O}_{13}\text{Si}_{8} and a molecular weight of approximately 891.61 g/mol. This compound features a unique tetracyclic structure characterized by multiple isobutyl groups and siloxane linkages, which contribute to its distinctive physical and chemical properties. The compound is recognized for its potential applications in various fields due to its unique structural characteristics, including a melting point of 85-89 °C and a predicted boiling point of 583.8 °C .

The chemical reactivity of 1,3,5,7,9,11-Octaisobutyltetracyclo is primarily influenced by the presence of hydroxyl groups and siloxane linkages. It can undergo several types of reactions:

  • Hydrolysis: The siloxane bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of silanol derivatives.
  • Condensation: In the presence of catalysts or heat, the hydroxyl groups can facilitate condensation reactions, forming larger siloxane networks.
  • Substitution Reactions: The isobutyl groups may participate in substitution reactions with electrophiles due to their nucleophilic nature.

These reactions are significant for modifying the compound's properties for specific applications.

The synthesis of 1,3,5,7,9,11-Octaisobutyltetracyclo typically involves multi-step organic synthesis techniques:

  • Formation of Siloxane Backbone: Starting materials such as dichlorosilanes or trialkoxysilanes are reacted to form the siloxane framework.
  • Alkylation: The introduction of isobutyl groups can be achieved through alkylation reactions using appropriate alkyl halides in the presence of bases.
  • Functionalization: Hydroxyl groups are introduced via hydrolysis or by using alcohols in the presence of catalysts.

These methods allow for precise control over the compound's structure and properties.

Interaction studies involving 1,3,5,7,9,11-Octaisobutyltetracyclo focus on its compatibility with other materials and biological systems. Research indicates that compounds with similar siloxane structures often exhibit favorable interactions with proteins and cells. These studies are crucial for understanding how this compound can be effectively used in various applications without adverse effects.

Several compounds share structural similarities with 1,3,5,7,9,11-Octaisobutyltetracyclo. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
OctamethylcyclotetrasiloxaneC8H24O4Si4\text{C}_{8}\text{H}_{24}\text{O}_{4}\text{Si}_{4}Simple cyclic siloxane structure
HexamethylcyclotrisiloxaneC6H18O3Si3\text{C}_{6}\text{H}_{18}\text{O}_{3}\text{Si}_{3}Smaller cyclic structure with fewer substituents
Polydimethylsiloxane C2H6OSi n\text{ C}_{2}\text{H}_{6}\text{OSi }_{n}Linear polymeric structure widely used in industry

Uniqueness

1,3,5,7,9,11-Octaisobutyltetracyclo stands out due to its complex tetracyclic structure and multiple isobutyl substituents. This configuration provides enhanced thermal stability and flexibility compared to simpler siloxanes. Its potential applications in advanced materials and biomedical fields further underscore its uniqueness among similar compounds.

Dates

Modify: 2023-08-19

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